[(4-Bromo-2-fluorophenyl)methyl]hydrazine
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Overview
Description
[(4-Bromo-2-fluorophenyl)methyl]hydrazine is an organic compound that belongs to the class of hydrazines It features a phenyl ring substituted with bromine and fluorine atoms, and a hydrazine group attached to the methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromo-2-fluorophenyl)methyl]hydrazine typically involves the reaction of 4-bromo-2-fluorobenzyl chloride with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
4-Bromo-2-fluorobenzyl chloride+Hydrazine hydrate→this compound
The reaction mixture is then cooled, and the product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
[(4-Bromo-2-fluorophenyl)methyl]hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
[(4-Bromo-2-fluorophenyl)methyl]hydrazine has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial activities.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study enzyme mechanisms or as a precursor for labeling biomolecules.
Mechanism of Action
The mechanism of action of [(4-Bromo-2-fluorophenyl)methyl]hydrazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary widely depending on the specific derivative or application.
Comparison with Similar Compounds
[(4-Bromo-2-fluorophenyl)methyl]hydrazine can be compared with other similar compounds, such as:
- [(4-Chloro-2-fluorophenyl)methyl]hydrazine
- [(4-Bromo-2-chlorophenyl)methyl]hydrazine
- [(4-Bromo-2-methylphenyl)methyl]hydrazine
These compounds share similar structural features but differ in the substituents on the phenyl ring. The presence of different halogens or alkyl groups can influence their reactivity, stability, and biological activity, making this compound unique in its specific applications and properties.
Properties
CAS No. |
106492-77-7 |
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Molecular Formula |
C7H8BrFN2 |
Molecular Weight |
219.05 g/mol |
IUPAC Name |
(4-bromo-2-fluorophenyl)methylhydrazine |
InChI |
InChI=1S/C7H8BrFN2/c8-6-2-1-5(4-11-10)7(9)3-6/h1-3,11H,4,10H2 |
InChI Key |
YVVJWIIUPHLVBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CNN |
Origin of Product |
United States |
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